molecular formula C18H16BrNO5S2 B2452133 4-bromo-N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)benzenesulfonamide CAS No. 896322-87-5

4-bromo-N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)benzenesulfonamide

Cat. No.: B2452133
CAS No.: 896322-87-5
M. Wt: 470.35
InChI Key: QTTTXXCZBBSPMZ-UHFFFAOYSA-N
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Description

4-bromo-N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)benzenesulfonamide is a synthetic organic compound that features a bromine atom, a furan ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One possible route could include:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Sulfonylation: Addition of a sulfonyl group to the benzene ring.

    Coupling Reaction: Formation of the furan-2-yl and phenylsulfonyl ethyl groups through coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions could target the sulfonyl groups.

    Substitution: The bromine atom on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the furan ring could lead to furanones, while substitution of the bromine atom could yield various substituted benzenesulfonamides.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.

    Biological Probes: Use in the study of biological pathways and mechanisms.

Industry

    Chemical Synthesis: Intermediate in the synthesis of more complex molecules.

    Polymer Science: Potential use in the development of new polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(2-(furan-2-yl)ethyl)benzenesulfonamide: Lacks the phenylsulfonyl group.

    N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)benzenesulfonamide: Lacks the bromine atom.

Uniqueness

The presence of both the bromine atom and the phenylsulfonyl group in 4-bromo-N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)benzenesulfonamide may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-bromobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO5S2/c19-14-8-10-16(11-9-14)27(23,24)20-13-18(17-7-4-12-25-17)26(21,22)15-5-2-1-3-6-15/h1-12,18,20H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTTXXCZBBSPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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